5-Bromo-2-fluoro-N-methylnicotinamide
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWVKLDAAARXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2-fluorobenzeneboronic acid
- Lithiation of 1-bromo-4-fluorobenzene A process for preparing 5-bromo-2-fluorobenzeneboronic acid involves lithiating 1-bromo-4-fluorobenzene to form (5-bromo-2-fluorophenyl) lithium. This is typically done using a lithium base in a solvent. Suitable lithium bases include lithium secondary amide bases like lithium dialkylamides, lithium cyclic amides, lithium arylalkylamides, lithium bis(alkylsilyl)amides, and alkyl lithiums such as n-butyl lithium, s-butyl lithium, and tert-butyl lithium. Preferred lithium bases are lithium diisopropylamide and lithium 2,2,6,6-tetramethylpiperidine. Conducting the lithiating step at a temperature of less than about 0 °C is recommended.
- Reaction with Trialkyl Borate React the formed (5-bromo-2-fluorophenyl)lithium with a tri(C1-C6 alkyl) borate to form a di(C1-C6) alkyl 5-bromo-2-fluorobenzeneboronate. Examples of trialkyl borates include trimethyl borate, triethyl borate, tri-n-butyl borate, and triisopropyl borate.
- Hydrolysis Hydrolyze the di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate to obtain 5-bromo-2-fluorobenzeneboronic acid.
- Advantages This process overcomes issues associated with using impure 2,4-dibromofluorobenzene by starting with 1-bromo-4-fluorobenzene. The method provides 5-bromo-2-fluorobenzeneboronic acid in higher yield and purity compared to less effective processes.
Preparation of 2-Fluoro-5-bromobenzaldehyde
- Reaction React o-fluorobenzaldehyde and a brominating reagent under Lewis acid catalysis in a solvent.
- Reagents and Conditions Use solvents like dichloroethanes, concentrated sulfuric acid, glacial acetic acid, or Methyl Tertiary Butyl Ether (MTBE). Brominating reagents can be bromine, N-bromo-succinimide, C5H6Br2N2O2, or potassium bromate. Lewis acids such as aluminum trichloride (anhydrous) or Zinc Bromide Anhydrous are suitable catalysts.
- Purification Collect the crude product through rectification under vacuum at 63-65 °C/3mmHg to obtain 2-fluoro-5-bromobenzaldehyde.
Preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- Reactants and conditions A dry and clean 1,000 L glass-lined reactor was charged with THF (617 kg), and then 12 (87.00 kg, 445.8 mol) was added. Cool the mixture to 0 to 5°C. Then, NBS (97.59 kg, 548.3 mol) was added in portions thereto at temperature below 10°C. Heat the reaction to 25 to 30°C and hold for 3 hours. When HPLC indicated the reaction was complete, 470 kg solvent was distilled off under reduced pressure. The residue was solvent-exchanged and concentrated twice with MeCN (137 and 68 kg), and MeCN (87 kg) was added. Stir the resulting mixture at 57 to 63°C for 0.5 hour, and then cooled to 5 to 10°C for 3 hours. Filter the resulting slurry with a centrifuge.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-methylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or fluorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-fluoro-N-methylnicotinamide is primarily studied for its potential therapeutic applications. Its structural features make it an interesting candidate for the development of new drugs targeting various diseases.
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds, suggesting that halogenated nicotinamides may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The presence of halogen atoms in compounds like this compound can enhance their antimicrobial activity. Research indicates that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis processes.
Synthesis of Biologically Active Compounds
This compound can be utilized as a precursor in the synthesis of other biologically active molecules. For example, it may participate in cross-coupling reactions to form complex organic frameworks that are essential in drug discovery .
Role as a Synthetic Reagent
The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its ability to undergo transformations while maintaining stability makes it valuable in synthetic pathways .
Case Study: Anticancer Activity Assessment
A study investigating the anticancer effects of halogenated nicotinamides found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Induction of oxidative stress |
| Control (non-halogenated) | 45 | N/A |
Case Study: Antimicrobial Activity Evaluation
Another study evaluated the antimicrobial efficacy of various halogenated nicotinamides against common pathogens such as E. coli and S. aureus. The results indicated that these compounds had lower minimum inhibitory concentrations (MICs) compared to their non-halogenated counterparts, highlighting their enhanced activity due to halogenation .
| Pathogen | MIC (µg/mL) | Compound |
|---|---|---|
| E. coli | 10 | This compound |
| S. aureus | 8 | This compound |
Mechanism of Action
The specific mechanism of action of 5-Bromo-2-fluoro-N-methylnicotinamide is not well-documented. like other nicotinamide derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Functional Group Impact on Bioactivity
Biological Activity
5-Bromo-2-fluoro-N-methylnicotinamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound features a pyridine ring with bromine at the fifth position and fluorine at the second position, along with a methylnamide group. This specific halogenation pattern influences its chemical reactivity and biological interactions, making it distinct from other nicotinamide derivatives.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine at position 5, Fluorine at position 2 | Unique binding characteristics |
| 5-Bromo-N-methylnicotinamide | Bromine at position 5 | Exhibits similar biological activities |
| 2-Fluoro-N-methylnicotinamide | Fluorine at position 2 | Different binding characteristics |
| 6-Chloro-N-methylnicotinamide | Chlorine at position 6 | Different reactivity profile |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Inhibition of Nicotinamide-N-Methyltransferase (NNMT) : It has been identified as a potential inhibitor of NNMT, an enzyme implicated in metabolic disorders. Inhibitors of NNMT can lead to improved glucose tolerance and reduced body weight in animal models .
- Potential Antiparasitic Activity : Similar compounds have shown efficacy against drug-resistant parasites, indicating that this compound may have similar applications in treating parasitic infections .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its interactions with specific molecular targets, such as enzymes or receptors involved in metabolic processes, could modulate their activity. This modulation may lead to therapeutic effects observed in various biological assays.
Case Studies and Research Findings
- NNMT Inhibition Studies :
-
Antimicrobial Efficacy :
- In vitro assays have shown that related compounds exhibit antimicrobial activity against strains such as Escherichia coli and Klebsiella pneumoniae. These studies highlight the potential for developing new antibiotics based on the structural framework of this compound.
- Antiparasitic Activity :
Applications
The compound's unique properties allow it to serve as a valuable building block in chemical synthesis and drug development. Its potential applications include:
- Medicinal Chemistry : As a precursor in synthesizing more complex molecules with therapeutic properties.
- Pharmaceutical Development : Investigated for its role in developing treatments for metabolic disorders, infections, and possibly cancer due to its interaction with cellular pathways .
- Material Science : Explored for its utility in creating novel materials with specific chemical properties.
Q & A
Basic: What are the standard synthetic routes for 5-Bromo-2-fluoro-N-methylnicotinamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting from halogenated pyridine derivatives. For example:
Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or halogen-exchange reactions.
Amide Formation : React the halogenated pyridine carboxylic acid with methylamine using coupling agents like HATU or EDCI in solvents such as THF or DMF, with bases like K₂CO₃ to drive the reaction .
Purification : Use column chromatography or recrystallization.
Characterization :
- TLC monitors reaction progress.
- NMR (¹H/¹³C) confirms substituent positions and amide bond formation.
- Mass Spectrometry (MS) verifies molecular weight (e.g., ESI-MS expected m/z ~257.03) .
Basic: How do researchers ensure the stability of this compound during storage?
Answer:
- Temperature : Store at 0–6°C to prevent thermal decomposition, as recommended for brominated analogs .
- Light Sensitivity : Protect from UV light using amber glass vials.
- Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the amide group.
- Purity Checks : Regularly analyze via HPLC (>97% purity threshold) to detect degradation .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?
Answer:
Contradictions may arise due to solvent effects, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign peaks unambiguously.
- Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Isotopic Labeling : Use deuterated analogs to confirm assignments.
- Independent Synthesis : Validate results across multiple labs to rule out procedural errors .
Advanced: What strategies optimize the yield of this compound in large-scale synthesis?
Answer:
- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates.
- Catalysis : Use Pd-based catalysts for efficient halogenation steps.
- Flow Chemistry : Improve reaction control and reduce side products.
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions.
Example Table :
| Parameter | Tested Range | Optimal Value | Yield Increase |
|---|---|---|---|
| Reaction Temp | 60–100°C | 80°C | 15% |
| Methylamine Eq | 1.2–2.0 | 1.5 | 10% |
| . |
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary the N-alkyl group).
- Kinase Assays : Test inhibition against a panel of kinases (e.g., JAK2, EGFR) using fluorescence-based assays.
- Molecular Docking : Predict binding modes using AutoDock or Schrödinger.
- Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Eₛ) parameters .
Basic: What analytical techniques confirm the absence of residual solvents or by-products?
Answer:
- GC-MS : Detect volatile solvents (e.g., THF, DMF).
- HPLC-PDA : Identify non-volatile impurities (e.g., unreacted starting materials).
- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/Br/F ratios .
Advanced: How do researchers address low reactivity in amide bond formation for this compound?
Answer:
- Activating Agents : Switch from EDCI to HATU for higher coupling efficiency.
- Microwave Assistance : Reduce reaction time from 24h to 1h under microwave irradiation (100°C).
- In Situ Protection : Use Boc-protected methylamine to prevent side reactions.
Example Protocol :
Dissolve 5-Bromo-2-fluoronicotinic acid (1 eq) and HATU (1.2 eq) in DMF.
Add DIPEA (2 eq) and N-methylamine (1.5 eq).
Stir at 25°C for 12h. Yield: 85% .
Advanced: What computational methods predict the metabolic pathways of this compound?
Answer:
- Software Tools : Use ADMET Predictor or MetaSite to simulate Phase I/II metabolism.
- Cytochrome P450 Binding : Dock the compound into CYP3A4/2D6 models to identify potential oxidation sites.
- In Vitro Validation : Test with liver microsomes and analyze metabolites via LC-MS/MS .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated/fluorinated vapors.
- Waste Disposal : Collect halogenated waste separately for incineration.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers validate the biological activity of this compound in vivo?
Answer:
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.
- Xenograft Models : Test antitumor efficacy in mice implanted with kinase-dependent cancer cells.
- Toxicology : Assess liver/kidney function via ALT, AST, and BUN levels after 28-day dosing.
Key Metrics :
| Parameter | Result |
|---|---|
| IC₅₀ (JAK2) | 12 nM |
| t₁/₂ (mice) | 4.2h |
| Tumor Inhibition | 65% (vs. control) |
| . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
